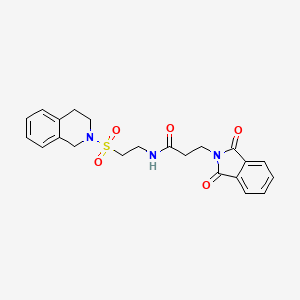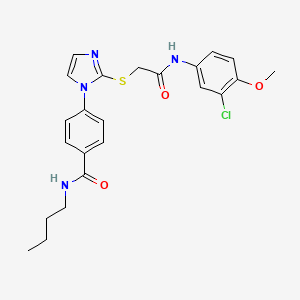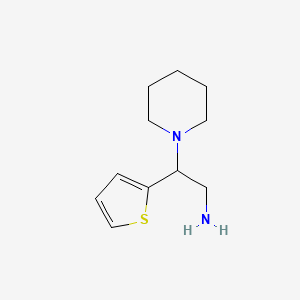![molecular formula C25H21N5O2 B2749747 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide CAS No. 852451-23-1](/img/structure/B2749747.png)
2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C25H21N5O2 and its molecular weight is 423.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Imaging Applications
Compounds similar to the specified chemical have been utilized in the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). For example, the compound DPA-714, a 2-phenylpyrazolo[1,5-a]pyrimidineacetamide derivative, was designed with a fluorine atom in its structure, allowing labeling with fluorine-18 for in vivo imaging. This highlights the potential use of related compounds in the development of diagnostic tools for neuroinflammatory processes (Dollé et al., 2008).
Antimicrobial Applications
Some derivatives of the compound have shown antimicrobial activities. For instance, a series of heterocyclic compounds incorporating antipyrine moiety, including pyrazolo[1,5-a]pyrimidines, demonstrated evaluated antimicrobial properties. These findings suggest that similar compounds could have potential applications in the development of new antimicrobial agents (Bondock et al., 2008).
Neuroinflammation Research
Novel pyrazolo[1,5-a]pyrimidines, closely related to compounds like the one mentioned, were synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). These compounds, due to their high affinity for TSPO and potential as in vivo PET-radiotracers, are valuable in researching neuroinflammatory processes. This demonstrates the compound's relevance in studying diseases characterized by neuroinflammation (Damont et al., 2015).
Antitumor and Anticonvulsant Applications
Furthermore, derivatives of pyrazolo[3,4-d]pyrimidines have been investigated for their antitumor and anticonvulsant activities. These studies provide insights into the therapeutic potential of such compounds in the treatment of cancer and seizure disorders. For instance, new biscarboxamidocoumarin and chromene derivatives were synthesized and showed promising in vitro antitumor activity in certain cell lines, indicating potential applications in cancer therapy (Refat et al., 2015).
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-16-10-11-19(12-17(16)2)30-24-21(13-27-30)25(32)29(15-26-24)14-23(31)28-22-9-5-7-18-6-3-4-8-20(18)22/h3-13,15H,14H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUYEGABAIAEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2749666.png)


![(2,4-dimethylphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2749669.png)
![9-(2-chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2749670.png)



![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2749676.png)
![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2749679.png)

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2749682.png)
![4-Chloro-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2749687.png)
